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molecular formula C11H11ClIN3O2 B8438655 Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate

Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate

Cat. No. B8438655
M. Wt: 379.58 g/mol
InChI Key: IRDANRAFTAPSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846698B2

Procedure details

Lithium hydroxide monohydrate (4.08 g, 97.5 mmol) was added to methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate (18.5 g, 48.7 mmol) (see Preparation 41) in THF (185 mL) and water (45 mL). The mixture was stirred at 60° C. for 3 hours then the reaction mixture volume was reduced to one third by evaporation in vacuo. The aqueous residue was acidified using aqueous HCl (2.0 M) then extracted with EtOAc (4×200 mL). The organic phase was evaporated in vacuo and the crude material was triturated with hexane (100 mL) to afford the title compound as a white solid in 90% yield, 16.0 g.
Name
Lithium hydroxide monohydrate
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[Cl:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([I:14])=[CH:12][N:11]([C:15]([CH3:21])([CH3:20])[C:16]([O:18]C)=[O:17])[C:9]=2[N:10]=1>C1COCC1.O>[Cl:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([I:14])=[CH:12][N:11]([C:15]([CH3:21])([CH3:20])[C:16]([OH:18])=[O:17])[C:9]=2[N:10]=1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
4.08 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
18.5 g
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C=C2I)C(C(=O)OC)(C)C
Name
Quantity
185 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture volume was reduced to one third by evaporation in vacuo
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (4×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was triturated with hexane (100 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)N(C=C2I)C(C(=O)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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